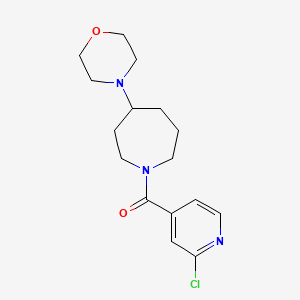
2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with dichlorophenyl and piperidinyl groups, which are known to exhibit a range of biological activities, including opioid agonism and potential analgesic effects .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of various starting materials such as dichlorophenol, amines, and chloroacetamide derivatives. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate . Similarly, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involved the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been analyzed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the structure of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide was confirmed by these methods, and its conformational behavior was studied through computer modeling . These analytical techniques are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the substituents on the nitrogen and the aromatic systems present in the molecule. For instance, the presence of chlorophenyl groups can lead to interactions such as C—Cl…π(arene), which can affect the overall reactivity and stability of the compound . The specific reactivity of "this compound" would need to be studied in detail to understand its potential chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can vary widely depending on their molecular structure. For example, the solubility, melting point, and stability can be influenced by the presence of different substituents. The pharmacological profile of similar compounds, such as N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, has been characterized, including predictions of toxicity and absorption properties . These properties are essential for determining the compound's suitability for drug development and its potential therapeutic applications.
Scientific Research Applications
Scientific Research Applications
New Potential Pesticides
Research has delved into derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds structurally similar to the one , for their potential as pesticides. Characterization by X-ray powder diffraction supports their application in this field, demonstrating the versatility and relevance of such compounds in developing new agricultural solutions. These derivatives showcase the potential for broad-spectrum pest management strategies, highlighting their importance in agricultural science and the pursuit of more effective and safer pesticide options (Olszewska, Pikus, & Tarasiuk, 2008).
Synthesis and Antibacterial Activity
Another area of interest is the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, aimed at evaluating their antibacterial potentials. These studies contribute to the search for new antibacterial agents, especially in the wake of rising antibiotic resistance. The findings from such research indicate moderate antibacterial activity, particularly against Gram-negative bacterial strains, suggesting a promising avenue for the development of new antibacterial drugs (Iqbal et al., 2017).
Herbicide Selectivity and Metabolism
The initial metabolism of chloroacetamide herbicides in plants, revealing insights into the mechanisms underlying selective toxicity. This research provides a foundational understanding of how certain compounds are metabolized differently in various plant species, contributing to the development of herbicides that are effective yet minimize harm to non-target plants. Such studies are crucial for enhancing the selectivity and safety of herbicidal compounds in agricultural practices (Breaux, 1987).
Pharmacological Characterizations
While excluding direct drug usage and side effects, the pharmacological characterization of related compounds, particularly those targeting the κ-opioid receptor, demonstrates the broader therapeutic potential of such molecules. Research in this domain explores the nuanced interactions between chemical compounds and biological targets, offering insights that could lead to the development of new treatments for a range of conditions, including depression and addiction disorders (Grimwood et al., 2011).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2S/c20-15-3-4-18(17(21)10-15)25-13-19(24)22-11-14-5-7-23(8-6-14)12-16-2-1-9-26-16/h1-4,9-10,14H,5-8,11-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASZSHQSDHZDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522194.png)
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2522195.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylpropan-2-one](/img/structure/B2522196.png)
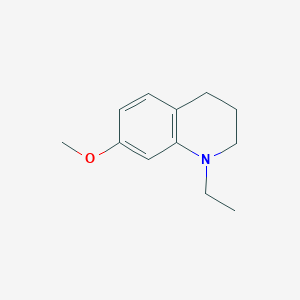
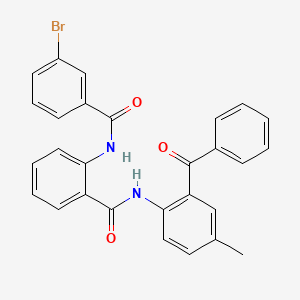
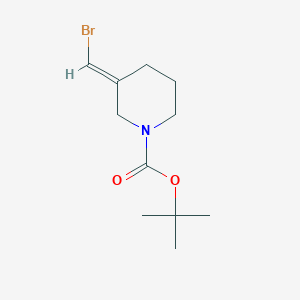
![n-[2-(3-Hydroxy-phenyl)ethyl]acetamide](/img/structure/B2522204.png)
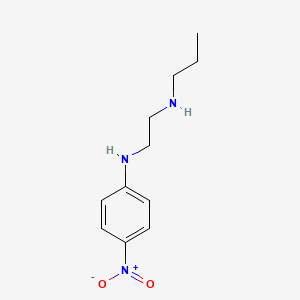

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2522211.png)


